Glipizide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.64e-02 g/L

Synonyms

Canonical SMILES

Mechanism of Action

Researchers are still actively investigating the finer details of how glipizide works. While its primary action is known to be stimulating insulin secretion from pancreatic beta cells, there's ongoing research into the specific cellular pathways involved. Studies have shown glipizide interacts with the SUR1 receptor on K/ATP-sensitive channels in beta cells []. This interaction is believed to be crucial for insulin release.

Beyond Insulin Secretion

Some research suggests glipizide might have additional effects beyond stimulating insulin release. Studies have explored the possibility of glipizide improving insulin sensitivity and reducing hepatic glucose production []. These effects, if confirmed, could offer a more comprehensive understanding of how glipizide helps manage blood sugar levels.

Formulation and Delivery

Scientific research is also looking at ways to improve glipizide's delivery and effectiveness. Studies have investigated methods for controlled-release formulations of glipizide []. Additionally, research is ongoing into using novel drug delivery systems, such as colloidosomes, to potentially enhance the therapeutic profile of glipizide [].

Glipizide and other Conditions

Physicochemical Properties

Understanding the physical and chemical properties of glipizide is crucial for ensuring consistent drug delivery and formulation. Scientific research delves into these properties, including studies that have re-evaluated the thermal behavior of glipizide to ensure accurate characterization of the drug [].

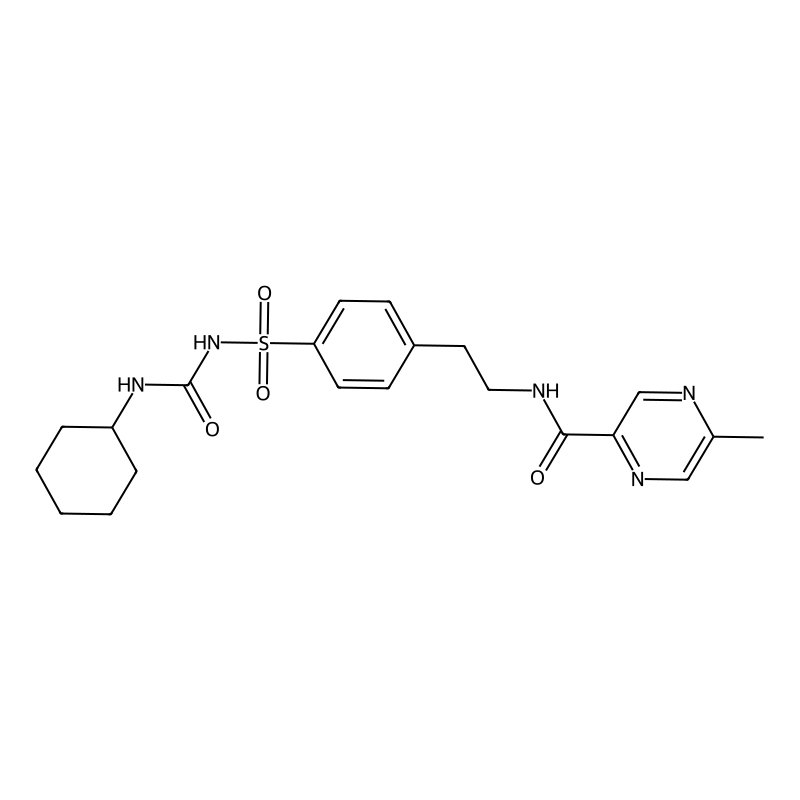

Glipizide is an oral medication belonging to the sulfonylurea class, primarily used in the management of type 2 diabetes mellitus. It functions by stimulating the pancreas to release insulin, thereby lowering blood glucose levels. The chemical structure of glipizide is represented by the formula , and it is recognized for its rapid absorption and action, with effects typically beginning within 30 minutes and lasting up to 24 hours .

The mechanism of action for glipizide involves several key biochemical processes:

- Potassium Channel Blockade: Glipizide binds to sulfonylurea receptors on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization.

- Calcium Influx: The depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cells.

- Insulin Secretion: The increase in intracellular calcium stimulates the exocytosis of insulin granules, enhancing insulin release into the bloodstream .

Glipizide enhances insulin secretion in response to glucose, making it particularly effective for individuals with functioning pancreatic beta cells. Its pharmacological activity is characterized by:

- Rapid Onset: Glipizide's effects are noticeable within 30 minutes post-administration.

- Short Half-Life: The elimination half-life ranges from 2 to 5 hours, minimizing the risk of prolonged hypoglycemia .

- Protein Binding: Approximately 98-99% of glipizide is bound to plasma proteins, primarily albumin .

The synthesis of glipizide involves multiple steps, typically starting from simpler organic compounds. While specific proprietary methods are not publicly detailed, a common synthetic route includes:

- Formation of Urea Linkage: Combining cyclohexylamine with aromatic sulfonyl chlorides.

- Amidation: Reacting with 5-methylpyrazine-2-carboxylic acid derivatives to form the final compound through amidation reactions.

This multi-step synthesis allows for the incorporation of specific functional groups that enhance its biological activity .

Glipizide has several drug interactions that can potentiate or diminish its hypoglycemic effects:

- Potentiating Agents: Nonsteroidal anti-inflammatory drugs, azole antifungals, and certain antibiotics can enhance the risk of hypoglycemia when taken with glipizide.

- Diminishing Agents: Medications like colesevelam can reduce glipizide absorption if administered simultaneously; hence it is recommended to space their administration by at least four hours .

Monitoring blood glucose levels is essential when initiating or adjusting any concomitant therapies.

Glipizide belongs to a class of medications known as sulfonylureas. Other notable compounds in this category include:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Glyburide | C21H25N3O5S | Longer duration of action; more potent hypoglycemic effect. |

| Glimepiride | C24H31N3O5S | Once-daily dosing; less risk of hypoglycemia compared to glipizide. |

| Tolbutamide | C12H18N2O3S | First-generation sulfonylurea; less potent than glipizide and may require higher doses. |

Uniqueness of Glipizide

Glipizide stands out due to its rapid onset and short duration of action, making it suitable for patients who require quick control over blood glucose levels without a high risk of long-lasting hypoglycemia. Its high protein binding also contributes to its pharmacokinetic profile, ensuring effective management in diabetic patients .

Reverse-phase high-performance liquid chromatography coupled with ultraviolet detection has emerged as the predominant analytical technique for glipizide quantification across diverse matrices including pharmaceutical formulations, biological fluids, and bulk drug substances [1] [2] [3]. The technique offers exceptional versatility, reliability, and cost-effectiveness for routine quality control applications.

Chromatographic Conditions and Method Development

The optimization of chromatographic conditions represents a critical aspect of method development for glipizide analysis. Contemporary methodologies predominantly employ octadecylsilane (C18) stationary phases with particle sizes ranging from 1.8 to 5 micrometers [1] [2] [3] [4]. The ZORBAX ODS C18 column (4.6 × 150 millimeters) has demonstrated superior performance for plasma-based bioanalytical applications, achieving baseline separation with retention times of approximately 8-10 minutes [1]. For pharmaceutical formulation analysis, shorter columns such as the Inertsil ODS 3V (150 × 4.6 millimeters, 5 micrometers) provide adequate resolution with reduced analysis time [2].

Mobile phase composition significantly influences peak shape, retention time, and method sensitivity. Phosphate buffer systems demonstrate optimal performance across multiple applications, with potassium dihydrogen phosphate being the most frequently employed buffering agent [1] [3] [5]. The binary mobile phase consisting of 0.01 molar potassium dihydrogen phosphate and acetonitrile (65:35 volume/volume) adjusted to pH 4.25 with glacial acetic acid has proven particularly effective for bioanalytical applications, yielding sharp, symmetrical peaks with minimal tailing [1]. Alternative compositions utilizing methanol as the organic modifier show comparable performance, particularly the 10 millimolar potassium dihydrogen phosphate:methanol (60:40 volume/volume) system at pH 3.9 [2].

Detection Wavelength Optimization and Spectral Characteristics

The selection of detection wavelength represents a fundamental parameter affecting method sensitivity and selectivity. Glipizide exhibits characteristic ultraviolet absorption with maximum absorbance typically observed between 220-276 nanometers [2] [3] [6]. The wavelength at 275 nanometers provides optimal sensitivity for plasma-based bioanalytical methods while maintaining adequate selectivity against endogenous matrix components [1] [7]. For pharmaceutical formulation analysis, detection at 220 nanometers offers enhanced sensitivity, particularly beneficial for impurity determination and low-concentration assays [2]. The compound demonstrates excellent ultraviolet absorption characteristics with molar absorptivity values exceeding 15,000 liters per mole per centimeter at the absorption maximum [8].

Method Validation Parameters and Performance Characteristics

Contemporary validation protocols adhere to International Council for Harmonisation Q2(R1) guidelines, encompassing linearity, precision, accuracy, specificity, detection limits, quantitation limits, and robustness [9] [4]. Linear dynamic ranges vary considerably based on application requirements, with bioanalytical methods typically spanning 50-1600 nanograms per milliliter for plasma analysis [1], while pharmaceutical assay methods demonstrate linearity across broader ranges extending to 450 micrograms per milliliter [2].

Precision studies consistently demonstrate excellent reproducibility with relative standard deviation values below 2.0% for pharmaceutical applications [3] [4] and below 15% for bioanalytical methods [1]. Accuracy assessments through recovery studies yield recoveries exceeding 98% for biological matrices [1] and ranging from 99.60-101.20% for pharmaceutical formulations [3]. These performance characteristics align with regulatory expectations and support routine analytical applications.

Advanced Method Development Approaches

Quality by Design principles have been successfully implemented for glipizide method development, employing systematic approaches to identify critical method parameters and establish robust operating conditions [4]. The Ultra-Performance Liquid Chromatography adaptation utilizing sub-2-micrometer particle columns has demonstrated significant improvements in resolution, sensitivity, and analysis time, with detection limits reaching 0.001 micrograms per milliliter and quantitation limits of 0.005 micrograms per milliliter [4].

Stability-indicating method development has received considerable attention, particularly for pharmaceutical applications requiring detection and quantification of degradation products [9] [10]. Binary gradient elution systems employing mobile phase compositions of water:acetonitrile at varying ratios have proven effective for simultaneous determination of glipizide and its impurities [9].

Liquid Chromatography-Tandem Mass Spectrometry Approaches for Metabolite Identification

Liquid chromatography-tandem mass spectrometry has revolutionized glipizide bioanalysis and metabolite characterization, offering unparalleled specificity, sensitivity, and structural elucidation capabilities [11] [12] [13]. The technique provides definitive identification of parent drug and metabolites through characteristic fragmentation patterns and accurate mass measurements.

Ionization Techniques and Mass Spectrometric Conditions

Electrospray ionization in positive ion mode represents the preferred ionization technique for glipizide analysis, yielding abundant protonated molecular ions at mass-to-charge ratio 446 [11] [12] [14] [13]. The compound demonstrates excellent ionization efficiency under acidic mobile phase conditions, with formic acid concentrations of 0.1-0.3% providing optimal signal enhancement [15] [14] [13]. Alternative ionization approaches including atmospheric pressure chemical ionization have shown comparable performance for specific applications [15].

Selected reaction monitoring transitions utilize the characteristic fragmentation of the protonated molecular ion (mass-to-charge ratio 446) to the base peak at mass-to-charge ratio 321, representing loss of the cyclohexylcarbamoyl moiety [11] [12] [14]. This transition provides exceptional selectivity and sensitivity, enabling quantification limits as low as 10 nanograms per milliliter in complex biological matrices [11].

Metabolite Identification and Characterization

Comprehensive metabolite profiling has revealed four primary hydroxylated metabolites of glipizide, designated as hydroxylated glipizide derivatives [13]. These metabolites retain the core sulfonylurea structure while exhibiting hydroxylation at various positions on the cyclohexyl ring. The metabolites demonstrate characteristic mass spectrometric behavior with protonated molecular ions at mass-to-charge ratio 462, representing addition of a single oxygen atom [13].

Structural elucidation employs high-resolution mass spectrometry coupled with tandem mass spectrometry fragmentation studies. The metabolites exhibit similar fragmentation patterns to the parent drug, with diagnostic product ions at mass-to-charge ratio 321 confirming retention of the core pharmacophore [13]. Product ion spectra provide definitive structural information enabling differentiation between positional isomers and stereoisomers.

Sample Preparation and Matrix Effects

Sample preparation protocols significantly influence method performance, particularly regarding matrix effects and recovery efficiency. Protein precipitation using methanol or acetonitrile represents the most widely employed approach for plasma samples, providing recoveries exceeding 85% while maintaining chromatographic integrity [11] [14]. Liquid-liquid extraction techniques offer superior cleanup for complex matrices but require optimization of extraction conditions and organic solvent selection [12] [14].

Matrix effects evaluation demonstrates minimal suppression or enhancement of analyte response when employing optimized sample preparation protocols [11] [14]. Post-column infusion studies and matrix factor assessments confirm acceptable matrix effects within ±15% of nominal values, supporting regulatory compliance for bioanalytical applications.

Ultra-Performance Liquid Chromatography Integration

Ultra-Performance Liquid Chromatography integration has dramatically improved analysis throughput and resolution capabilities. Sub-2-micrometer particle columns enable baseline separation of glipizide and metabolites within 1-2 minutes while maintaining excellent peak shape and theoretical plate numbers [11]. Gradient elution profiles utilizing water and acetonitrile with formic acid modifiers provide optimal separation efficiency and mass spectrometric compatibility.

Chemometric Modeling of Spectral Data

Chemometric approaches have gained increasing recognition for glipizide analysis, particularly for simultaneous multi-component determinations and spectroscopic data interpretation [16] [17] [18]. These mathematical modeling techniques enable extraction of analytical information from complex spectral datasets while addressing challenges associated with overlapping spectra and matrix interferences.

Multivariate Calibration Techniques

Partial least squares regression has emerged as the preferred chemometric technique for glipizide quantification in multi-component systems [17]. The method effectively handles collinear spectral data while providing robust predictive models for simultaneous determination of glipizide with other antidiabetic agents including metformin and gliclazide [17]. Calibration models utilizing ultraviolet spectroscopic data across 200-400 nanometers demonstrate excellent linearity with correlation coefficients exceeding 0.999 [17].

Net analyte preprocessing combined with classical least squares regression provides an alternative approach for multi-component analysis [17]. This technique enables selective determination of individual components by eliminating spectral contributions from interfering species, particularly valuable for pharmaceutical formulation analysis where excipient interferences may compromise conventional univariate methods.

Principal Component Analysis and Data Reduction

Principal component analysis serves as a fundamental tool for spectral data interpretation and quality assessment [16] [19]. The technique enables identification of systematic variations in spectral datasets while detecting outliers and anomalous samples. For glipizide analysis, principal component analysis effectively reduces spectral dimensionality while retaining essential analytical information, facilitating development of robust calibration models.

Concentration residual augmented classical least squares represents an advanced chemometric approach combining the selectivity advantages of classical least squares with the flexibility of inverse calibration methods [16]. This technique demonstrates particular utility for glipizide determination in the presence of unknown interferents or degradation products.

Spectral Preprocessing and Enhancement Techniques

Derivative spectroscopy techniques, including first and second-order derivatives, enhance spectral resolution and eliminate baseline interferences [6]. First-order derivative spectrophotometry enables determination of glipizide in pharmaceutical formulations with improved selectivity compared to conventional absorption measurements [6]. The technique effectively resolves overlapping spectra while maintaining quantitative relationships.

Area under the curve measurements provide an alternative quantitative approach, particularly valuable when peak maxima are not well-defined or when broad absorption bands are observed [6]. This technique demonstrates excellent precision and accuracy for glipizide determination across various pharmaceutical matrices.

Validation of Chemometric Models

Comprehensive validation of chemometric models requires assessment of prediction accuracy, precision, and robustness across the intended analytical range [17]. Cross-validation techniques, including leave-one-out and bootstrap methods, provide reliable estimates of model performance and prediction uncertainty. Root mean square error of prediction values below 5% indicate acceptable model performance for pharmaceutical applications [17].

External validation using independent test sets confirms model generalizability and identifies potential overfitting issues. Bias assessment through recovery studies ensures accuracy across the working concentration range while precision evaluation through replicate analysis confirms reproducibility [17].

Quality Control Protocols in Pharmaceutical Formulations

Quality control protocols for glipizide pharmaceutical formulations encompass comprehensive analytical strategies designed to ensure product quality, safety, and efficacy throughout the product lifecycle [9] [5] [4] [20]. These protocols integrate regulatory requirements with practical analytical considerations to establish robust testing procedures.

United States Pharmacopeia Monograph Requirements

The United States Pharmacopeia monograph for glipizide tablets establishes specific analytical requirements including identification tests, assay procedures, dissolution testing, and content uniformity assessment [5]. The official assay method employs reversed-phase high-performance liquid chromatography with ultraviolet detection at 225 nanometers, utilizing a mobile phase of phosphate buffer and acetonitrile [5]. System suitability requirements mandate relative standard deviation values not exceeding 2.0% for replicate standard injections, ensuring analytical system reliability [5].

Identification procedures combine infrared absorption spectroscopy and liquid chromatographic retention time comparison with reference standards [5]. The infrared spectrum of the test sample must demonstrate characteristic absorption bands corresponding to functional groups present in the glipizide structure, while chromatographic identification requires retention time agreement within specified tolerances [5].

Impurity Profiling and Related Substances

Impurity profiling represents a critical component of glipizide quality control, requiring identification, quantification, and qualification of process-related impurities and degradation products [9] [21] [22]. Stability-indicating high-performance liquid chromatography methods enable simultaneous determination of glipizide and its impurities with resolution values exceeding 2.0 between adjacent peaks [9].

Individual impurity limits typically do not exceed 0.5% of the labeled amount, while total impurities remain below 2.0% in accordance with International Council for Harmonisation Q3A(R2) guidelines [9] [21]. Advanced analytical techniques including liquid chromatography-mass spectrometry facilitate structural identification of unknown impurities and degradation products [9] [23] [24].

Content Uniformity and Dissolution Testing

Content uniformity testing ensures consistent drug content across individual dosage units, particularly critical for low-dose formulations where manufacturing variability may significantly impact therapeutic efficacy [25] [26]. High-performance liquid chromatography methods provide the required specificity and precision for content uniformity assessment, with acceptance values calculated according to pharmacopeial requirements [25].

Dissolution testing evaluates drug release characteristics under physiologically relevant conditions, providing critical information regarding bioavailability and bioequivalence [26] [27] [28]. Multiple dissolution media including pH 1.2, 4.5, and 6.8 buffer systems enable assessment of drug release across the physiological pH range [28]. Dissolution profiles facilitate formulation optimization and serve as quality control tools for batch-to-batch consistency evaluation [26].

Stability Studies and Forced Degradation

Comprehensive stability programs encompass long-term, intermediate, and accelerated studies conducted under defined temperature and humidity conditions [9] [29] [30] [10]. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions identify potential degradation pathways and support stability-indicating method development [29] [30] [10].

Glipizide demonstrates particular susceptibility to oxidative degradation under hydrogen peroxide stress conditions, with degradation exceeding 60% under severe oxidative stress [10]. Thermal degradation studies reveal moderate stability under elevated temperature conditions, while photolytic and humidity stress produce minimal degradation [10]. These findings support appropriate storage recommendations and shelf-life determinations.

Process Analytical Technology Integration

Contemporary quality control strategies increasingly incorporate Process Analytical Technology principles to enhance understanding of manufacturing processes and product quality attributes [4]. Real-time monitoring techniques including near-infrared spectroscopy and Raman spectroscopy enable continuous assessment of critical quality parameters during manufacturing operations.

Quality by Design approaches facilitate systematic development of analytical methods with enhanced understanding of method performance characteristics and failure modes [4]. Design of experiments methodologies optimize analytical conditions while establishing robust operating ranges for critical method parameters including mobile phase composition, flow rate, and detection wavelength [4].

Regulatory Compliance and Documentation

Quality control protocols must demonstrate compliance with applicable regulatory guidelines including International Council for Harmonisation, United States Food and Drug Administration, and other regional requirements [9] [5] [4]. Method validation documentation encompasses comprehensive assessment of analytical method performance characteristics including accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness [9] [4].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.91 (LogP)

2.5

Appearance

Melting Point

208 - 209 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 43 of 44 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

FDA Label

Pharmacology

Glipizide is a short-acting, second-generation sulfonylurea with hypoglycemic activity. Glipizide is rapidly absorbed, has a very quick onset of action and a short half-life. This agent is extensively metabolized in the liver and the metabolites as well as the unchanged form are excreted in the urine.

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BB - Sulfonylureas

A10BB07 - Glipizide

Mechanism of Action

KEGG Target based Classification of Drugs

ABC transporters

ABCC subfamily

ABCC8 (SUR1) [HSA:6833] [KO:K05032]

Other CAS

Absorption Distribution and Excretion

Glipizide is mainly eliminated by hepatic biotransformation, where less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide. About 80% of the metabolites of glipizide is excreted in the urine while 10% is excreted in the feces.

The mean volume of distribution was approximately 10 L following administration of single intravenous doses in patients with type 2 diabetes mellitus. In mice and rat studies, the presence of the drug and its metabolites was none to minimal in the fetus of pregnant female animals. Other sulfonylurea drugs were shown to cross the placenta and enter breast milk thus the potential risk of glipizide in fetus or infants cannot be excluded.

The mean total body clearance of glipizide was approximately 3 L/hr following administration of single intravenous doses in patients with type 2 diabetes mellitus.

Metabolism Metabolites

Glipizide has known human metabolites that include 4-trans-hydroxy-glipizide.

Hepatic. The major metabolites of glipizide are products of aromatic hydroxylation and have no hypoglycemic activity. A minor metabolite which accounts for less than 2% of a dose, an acetylaminoethyl benzine derivatives, is reported to have 1/10 to 1/3 as much hypoglycemic activity as the parent compound. Route of Elimination: The primary metabolites are inactive hydroxylation products and polar conjugates and are excreted mainly in the urine. Half Life: 2-5 hours

Wikipedia

Everolimus

Biological Half Life

Use Classification

Dates

Polymorphs and Amorphous State of Glipizide: Preparation and Solid-State Transformations

Kailin Xu, Jie Bai, Qing-Lan Li, Suqing ZhaoPMID: 33160976 DOI: 10.1016/j.xphs.2020.10.063

Abstract

The solid-state diversity of active pharmaceutical ingredients can provide theoretical guidance for the production and storage of drugs. In this study, three solid forms of glipizide were obtained through various methods, and the solid-state transformations were extensively investigated. Form I could be prepared using evaporative crystallization, cooling crystallization, anti-solvent crystallization, and solvent-mediated slurry conversion experiments (SSCE). Form II was produced by milling. Form III was obtained by milling and SSCE. The results of solid-state transformations indicated that Form I transformed to II during neat milling at 25 °C. In contrast, solvent inhibited the solid-state transformations of Form I under liquid-assisted milling. Forms II and III remained invariable under neat milling at 25 °C, and solid-state transformation of Form III also did not occur in the liquid-assisted milling. In SSCE, the solvent's nature and its temperature significantly influenced the solid-state conversion of amorphous glipizide. Form II converted to either Form I or III in water above 50 °C, and only transformed into Form I at 25 °C. However, the solid-state transformation did not occur when pure Form I or III was stirred in water. Form II also converted to Form I in the organic solvents SSCE at different temperatures.The Physico-Chemical Properties of Glipizide: New Findings

Giovanna Bruni, Ines Ghione, Vittorio Berbenni, Andrea Cardini, Doretta Capsoni, Alessandro Girella, Chiara Milanese, Amedeo MariniPMID: 34073973 DOI: 10.3390/molecules26113142

Abstract

The present work is a concrete example of how physico-chemical studies, if performed in depth, are crucial to understand the behavior of pharmaceutical solids and constitute a solid basis for the control of the reproducibility of the industrial batches. In particular, a deep study of the thermal behavior of glipizide, a hypoglycemic drug, was carried out with the aim of clarifying whether the recognition of its polymorphic forms can really be done on the basis of the endothermic peak that the literature studies attribute to the melting of the compound. A number of analytical techniques were used: thermal techniques (DSC, TGA), X-ray powder diffraction (XRPD), FT-IR spectroscopy and scanning electron microscopy (SEM). Great attention was paid to the experimental design and to the interpretation of the combined results obtained by all these techniques. We proved that the attribution of the endothermic peak shown by glipizide to its melting was actually wrong. The DSC peak is no doubt triggered by a decomposition process that involves gas evolution (cyclohexanamine and carbon dioxide) and formation of 5-methyl--[2-(4-sulphamoylphenyl) ethyl] pyrazine-2-carboxamide, which remains as decomposition residue. Thermal treatments properly designed and the combined use of DSC with FT-IR and XRPD led to identifying a new polymorphic form of 5-methyl-

-[2-(4-sulphamoylphenyl) ethyl] pyrazine-2-carboxamide, which is obtained by crystallization from the melt. Hence, our results put into evidence that the check of the polymorphic form of glipizide cannot be based on the temperature values of the DSC peak, since such a peak is due to a decomposition process whose Tonset value is strongly affected by the particle size. Kinetic studies of the decomposition process show the high stability of solid glipizide at room temperature.

Three-Dimensional (3D)-Printed Zero-Order Released Platform: a Novel Method of Personalized Dosage Form Design and Manufacturing

Dongyang Fang, Yining Yang, Mengsuo Cui, Hao Pan, Lijie Wang, Pingfei Li, Wenjing Wu, Sen Qiao, Weisan PanPMID: 33409925 DOI: 10.1208/s12249-020-01886-8

Abstract

In 2017, there are 451 million people with diabetes worldwide. These figures were expected to increase to 693 million by 2045. The research and development of hypoglycemic drugs has become a top priority. Among them, sulfonylurea hypoglycemic drugs such as glipizide are commonly used in non-insulin-dependent type II diabetes. In order to adapt to the wide range of hypoglycemic drugs and the different individual needs of patients, this topic used glipizide as a model drug, and prepared glipizide preparations with 3D printing technology. The purpose of this study was to investigate the prescription applicability and control-release behavior of structure and explore the application prospects of 3D printing personalized drug delivery formulations. This article aims to establish a production process for personalized preparations based on 3D printing technology. The process is easy to obtain excipients, universal prescriptions, flexible dosages, exclusive customization, and integrated automation. In this paper, the UV method was used to determine the in vitro release and content analysis method of glipizide; the physical and chemical properties of the glipizide were investigated. The established analysis method was inspected and evaluated, and the experimental results met the methodological requirements. Glipizide controlled-release tablets were prepared by the semisolid extrusion (SSE) method using traditional pharmaceutical excipients combined with 3D printing technology. The formulation composition, in vitro release, and printing process parameters of the preparation were investigated, and the final prescription and process parameters (traveling speed 6.0-7.7 mm/s and extruding speed 0.0060-0.0077 mm/s) were selected through comprehensive analysis. The routine analysis results of the preparation showed that the performance of the preparation meets the requirements. In order for 3D printing technology to play a better role in community medicine and telemedicine, this article further explored the universality of the above prescription and determined the scope of application of prescription drugs and dosages. Glipizide, gliclazide, lornoxicam, puerarin, and theophylline were used as model drugs, and the range of drug loading percentage was investigated. The results showed when the solubility of the drug is 9.45 -8.34 mg/mL, and the drug loading is 3-43%; the release behavior is similar.Using Data From Routine Care to Estimate the Effectiveness and Potential Limitations of Outcomes-Based Contracts for Diabetes Medications

Michael Fralick, Joshua J Gagne, Elisabetta Patorno, Raisa Levin, Aaron S KesselheimPMID: 32327160 DOI: 10.1016/j.jval.2019.11.004

Abstract

Outcomes-based contracts tie rebates and discounts for expensive drugs to outcomes. The objective was to estimate the utility of outcomes-based contracts for diabetes medications using real-world data and to identify methodologic limitations of this approach.A population-based cohort study of adults newly prescribed a medication for diabetes with a publicly announced outcomes-based contract (ie, exenatide microspheres ["exenatide"], dulaglutide, or sitagliptin) was conducted. The comparison group included patients receiving canagliflozin or glipizide. The primary outcome was announced in the outcomes-based contract: the percentage of adults with a follow-up hemoglobin A1C <8% up to 1 year later. Secondary outcomes included the percentage of patients diagnosed with hypoglycemia and the cost of a 1-month supply.

Thousands of adults newly filled prescriptions for exenatide (n = 5079), dulaglutide (n = 6966), sitagliptin (n = 40 752), canagliflozin (n = 16 404), or glipizide (n = 59 985). The percentage of adults subsequently achieving a hemoglobin A1C below 8% ranged from 83% (dulaglutide, sitagliptin) to 71% (canagliflozin). The rate of hypoglycemia was 25 per 1000 person-years for exenatide, 37 per 1000 person-years for dulaglutide, 28 per 1000 person-years for sitagliptin, 18 per 1000 person-years for canagliflozin, and 34 per 1000 person-years for glipizide. The cash price for a 1-month supply was $847 for exenatide, $859 for dulaglutide, $550 for sitagliptin, $608 for canagliflozin, and $14 for glipizide.

Outcomes-based pricing of diabetes medications has the potential to lower the cost of medications, but using outcomes such as hemoglobin A1C may not be clinically meaningful because similar changes in A1C can be achieved with generic medications at a far lower cost.

Unravelling the interaction of glipizide with human serum albumin using various spectroscopic techniques and molecular dynamics studies

Razique Anwer, Khalid I AlQumaizi, Shafiul Haque, Pallavi Somvanshi, Nazia Ahmad, Saleh M AlOsaimi, Tasneem FatmaPMID: 31900084 DOI: 10.1080/07391102.2019.1711195

Abstract

Glipizide is known to stimulate insulin secretion by β-cells of the pancreas. It is a second-generation sulfonylurea drug used in the management of type 2 diabetes. The shorter biological half-life makes it a suitable candidate to be designed as a controlled release formulation. Human serum albumin (HSA), a major plasma protein plays a crucial role in the transportation of drugs, hormones, fatty acids, and many other molecules and determines their physiological fate and biodistribution. In this study, the interaction of glipizide with HSA was investigated under physiological conditions using multi-spectroscopic techniques corroborated with molecular docking and dynamics approach. It was found that glipizide integrates to HSA with a binding constant in the order of 10. The mode of fluorescence quenching by glipizide is static in nature with one binding site. Glipizide preferentially interacts with sub-domain IIA of HSA and their complexion is thermodynamically favorable. This interaction results in the loss of α-helical content of HSA. The energy transfer efficiency from HSA to glipizide was found to be 26.72%.

molecular docking and simulation studies ratified

findings and revealed that hydrogen bonds and hydrophobic interactions are accountable for glipizide-HSA complex formation.Communicated by Ramaswamy H. Sarma.

pH Sensitive Interpenetrating Network Bio Containers of Gum Ghatti for Sustained Release of Glipizide

Somasree Ray, Mohua Bera, Uttam Kumar Bhattacharyya, Samarpita Das, Shalmoli Seth, Pallab Kumar Pal, Abdul AzizPMID: 31625476 DOI: 10.2174/1567201816666191017154719

Abstract

A novel natural polymer, Gum Ghatti (GG) was explored to develop a new polymeric system that will combine the biodegradable and biocompatible properties of GG and mechanical properties of poly vinyl alcohol (PVA) for drug delivery application.Smart pH sensitive, porous, glutaraldehyde (GA) crosslinked interpenetrating network (IPN) microspheres loaded with glipizide were developed by the emulsion crosslinking method. The drug entrapment efficiency was 92.85±1.5%. FTIR confirmed the formation of IPN structure. Drug release can be extended upto 7 hours by modulating the concentration of crosslinking agent. Swelling study and diffusion co-efficient (D) of water transport were performed in order to understand the phenomenon of water penetration through the microsphere. In vivo antidiabetic activity performed on alloxane induced diabetic rats indicated that in case of pure glipizide sudden reduction of elevated blood glucose was observed after 3 hours.

In case of rats treated with glipizide loaded IPN microparticles, the initial percentage reduction of blood glucose level was slow within the first 3 hours of administration, as compared to pure glipizide but after 6 hours 90% reduction was observed which confirmed sustained release nature of microspheres.

Thus IPN microparticles were found suitable for sustained delivery of BCS class II drug glipizide.

Insight into the Dissolution Molecular Mechanism of Ternary Solid Dispersions by Combined Experiments and Molecular Simulations

Run Han, Tianhe Huang, Xinyang Liu, Xunqing Yin, Haifeng Li, Jiahong Lu, Yuanhui Ji, Huimin Sun, Defang OuyangPMID: 31385095 DOI: 10.1208/s12249-019-1486-9

Abstract

With the increase concern of solubilization for insoluble drug, ternary solid dispersion (SD) formulations developed more rapidly than binary systems. However, rational formulation design of ternary systems and their dissolution molecular mechanism were still under development. Current research aimed to develop the effective ternary formulations and investigate their molecular mechanism by integrated experimental and modeling techniques. Glipizide (GLI) was selected as the model drug and PEG was used as the solubilizing polymer, while surfactants (e.g., SDS or Tween80) were the third components. SD samples were prepared at different weight ratio by melting method. In the dissolution tests, the solubilization effect of ternary system with very small amount of surfactant (drug/PEG/surfactant 1/1/0.02) was similar with that of binary systems with high polymer ratios (drug/PEG 1/3 and 1/9). The molecular structure of ternary systems was characterized by differential scanning calorimetry (DSC), infrared absorption spectroscopy (IR), X-ray diffraction (XRD), and scanning electron microscope (SEM). Moreover, molecular dynamic (MD) simulations mimicked the preparation process of SDs, and molecular motion in solvent revealed the dissolution mechanism of SD. As the Gordon-Taylor equation described, the experimental and calculated values of Tg were compared for ternary and binary systems, which confirmed good miscibility of GLI with other components. In summary, ternary SD systems could significantly decrease the usage of polymers than binary system. Molecular mechanism of dissolution for both binary and ternary solid dispersions was revealed by combined experiments and molecular modeling techniques. Our research provides a novel pathway for the further research of ternary solid dispersion formulations.Risk of sudden cardiac arrest and ventricular arrhythmia with sulfonylureas: An experience with conceptual replication in two independent populations

Neil Dhopeshwarkar, Colleen M Brensinger, Warren B Bilker, Samantha E Soprano, James H Flory, Ghadeer K Dawwas, Joshua J Gagne, Sean Hennessy, Charles E LeonardPMID: 32572080 DOI: 10.1038/s41598-020-66668-5

Abstract

Sulfonylureas are commonly used to treat type 2 diabetes mellitus. Despite awareness of their effects on cardiac physiology, a knowledge gap exists regarding their effects on cardiovascular events in real-world populations. Prior studies reported sulfonylurea-associated cardiovascular death but not serious arrhythmogenic endpoints like sudden cardiac arrest (SCA) or ventricular arrhythmia (VA). We assessed the comparative real-world risk of SCA/VA among users of second-generation sulfonylureas: glimepiride, glyburide, and glipizide. We conducted two incident user cohort studies using five-state Medicaid claims (1999-2012) and Optum Clinformatics commercial claims (2000-2016). Outcomes were SCA/VA events precipitating hospital presentation. We used Cox proportional hazards models, adjusted for high-dimensional propensity scores, to generate adjusted hazard ratios (aHR). We identified 624,406 and 491,940 sulfonylurea users, and 714 and 385 SCA/VA events, in Medicaid and Optum, respectively. Dataset-specific associations with SCA/VA for both glimepiride and glyburide (vs. glipizide) were on opposite sides of and could not exclude the null (glimepiride: aHR1.17, 95% CI 0.96-1.42; aHR

0.84, 0.65-1.08; glyburide: aHR

0.87, 0.74-1.03; aHR

1.11, 0.86-1.42). Database differences in data availability, populations, and documentation completeness may have contributed to the incongruous results. Emphasis should be placed on assessing potential causes of discrepancies between conflicting studies evaluating the same research question.

Computational Drug Repositioning for Chagas Disease Using Protein-Ligand Interaction Profiling

Alfredo Juárez-Saldivar, Michael Schroeder, Sebastian Salentin, V Joachim Haupt, Emma Saavedra, Citlali Vázquez, Francisco Reyes-Espinosa, Verónica Herrera-Mayorga, Juan Carlos Villalobos-Rocha, Carlos A García-Pérez, Nuria E Campillo, Gildardo RiveraPMID: 32560043 DOI: 10.3390/ijms21124270

Abstract

Chagas disease, caused by(

), affects nearly eight million people worldwide. There are currently only limited treatment options, which cause several side effects and have drug resistance. Thus, there is a great need for a novel, improved Chagas treatment. Bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) has emerged as a promising pharmacological target. Moreover, some human dihydrofolate reductase (

DHFR) inhibitors such as trimetrexate also inhibit

DHFR-TS (

DHFR-TS). These compounds serve as a starting point and a reference in a screening campaign to search for new

DHFR-TS inhibitors. In this paper, a novel virtual screening approach was developed that combines classical docking with protein-ligand interaction profiling to identify drug repositioning opportunities against

infection. In this approach, some food and drug administration (FDA)-approved drugs that were predicted to bind with high affinity to

DHFR-TS and whose predicted molecular interactions are conserved among known inhibitors were selected. Overall, ten putative

DHFR-TS inhibitors were identified. These exhibited a similar interaction profile and a higher computed binding affinity, compared to trimetrexate. Nilotinib, glipizide, glyburide and gliquidone were tested on

epimastigotes and showed growth inhibitory activity in the micromolar range. Therefore, these compounds could lead to the development of new treatment options for Chagas disease.